2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. . This compound, in particular, has garnered interest due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran (THF) as a solvent . The reaction is carried out under nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar core structure.
Benzofuran-2-yl derivatives: These compounds have variations in the substituents on the benzofuran ring and exhibit diverse biological activities.
Uniqueness
2-Ethyl-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the benzofuran ring can affect its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-4-10-11(13)9-6-7(2)5-8(3)12(9)14-10/h5-6,10H,4H2,1-3H3 |
InChI Key |
XMZJWAQPDPCNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=CC(=CC(=C2O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.